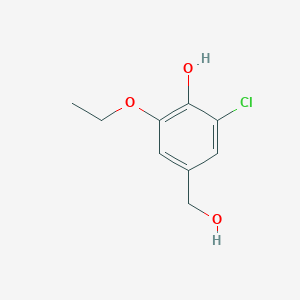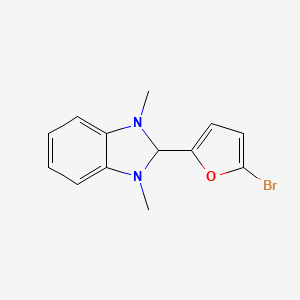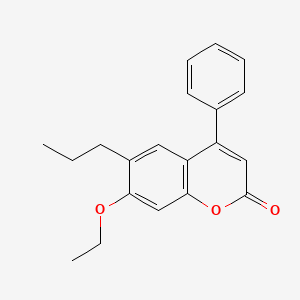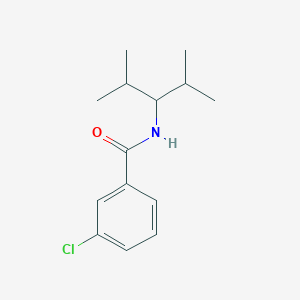![molecular formula C14H21NO B5763595 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 3-ethylphenoxyethyl group
Preparation Methods
The synthesis of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 3-ethylphenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the pyrrolidine ring or the ethyl group, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an analgesic.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-ethylphenoxy)ethyl]pyrrolidine: This compound has a similar structure but with the ethyl group in the para position. The difference in position can lead to variations in reactivity and biological activity.
1-[2-(3-methylphenoxy)ethyl]pyrrolidine: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties, such as boiling point and solubility.
1-[2-(3-phenoxy)ethyl]pyrrolidine:
Properties
IUPAC Name |
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-6-5-7-14(12-13)16-11-10-15-8-3-4-9-15/h5-7,12H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYNJJUWMRNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-](/img/structure/B5763526.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B5763540.png)
![1-(4-Fluorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate](/img/structure/B5763555.png)

![3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B5763571.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5763576.png)

![3,4,5-TRIMETHOXYBENZALDEHYDE 1-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE](/img/structure/B5763584.png)
![1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)



